molecular formula C14H11ClNSe+ B12691856 2-Benzyl-3-chloro-1,2lambda(5)-benzoselenazole CAS No. 60940-55-8

2-Benzyl-3-chloro-1,2lambda(5)-benzoselenazole

Katalognummer: B12691856
CAS-Nummer: 60940-55-8
Molekulargewicht: 307.67 g/mol
InChI-Schlüssel: AFZSZZYLFTXTDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzyl-3-chloro-1,2lambda(5)-benzoselenazole is an organoselenium compound. Organoselenium compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. The presence of selenium in the molecular structure often imparts unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-3-chloro-1,2lambda(5)-benzoselenazole typically involves the reaction of benzyl chloride with a selenazole derivative under specific conditions. The reaction may require a catalyst and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis with purification steps like recrystallization or chromatography to ensure high purity. The scalability of the process is crucial for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The selenium atom in the compound can undergo oxidation, forming selenoxides or selenones.

    Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium azide, thiols.

Major Products

The major products depend on the type of reaction. For example, oxidation may yield selenoxides, while substitution reactions can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, 2-Benzyl-3-chloro-1,2lambda(5)-benzoselenazole can be used as a building block for more complex molecules. Its unique reactivity due to the selenium atom makes it valuable in creating novel compounds.

Biology and Medicine

Organoselenium compounds have been studied for their potential antioxidant and anticancer properties. The specific biological activities of this compound would require further research.

Industry

In materials science, such compounds can be used in the development of semiconductors and other advanced materials due to the unique properties imparted by selenium.

Wirkmechanismus

The mechanism of action for 2-Benzyl-3-chloro-1,2lambda(5)-benzoselenazole would depend on its specific application. In biological systems, it might interact with cellular components through redox reactions, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Benzyl-3-chloro-1,2lambda(5)-benzothiazole: Similar structure but with sulfur instead of selenium.

    2-Benzyl-3-chloro-1,2lambda(5)-benzoxazole: Similar structure but with oxygen instead of selenium.

Uniqueness

The presence of selenium in 2-Benzyl-3-chloro-1,2lambda(5)-benzoselenazole imparts unique chemical reactivity and potential biological activity compared to its sulfur and oxygen analogs.

Eigenschaften

CAS-Nummer

60940-55-8

Molekularformel

C14H11ClNSe+

Molekulargewicht

307.67 g/mol

IUPAC-Name

2-benzyl-3-chloro-1,2-benzoselenazol-2-ium

InChI

InChI=1S/C14H11ClNSe/c15-14-12-8-4-5-9-13(12)17-16(14)10-11-6-2-1-3-7-11/h1-9H,10H2/q+1

InChI-Schlüssel

AFZSZZYLFTXTDK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C[N+]2=C(C3=CC=CC=C3[Se]2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.